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Compound of Interest

Compound Name: Ethyl 2-oxodecanoate
CAS No.: 5524-59-4
Cat. No.: B1625618
Get Quote
. J

Technical Monograph: Ethyl 2-Oxocaprate
Synonyms: Ethyl 2-oxodecanoate, Ethyl

-ketodecanoate CAS Registry Number: 33486-47-4 (Generic

-keto ester class) / 5524-59-4 (Specific isomer) Molecular Formula:

[1]

Executive Summary

Ethyl 2-oxocaprate is a lipophilic

-keto ester characterized by a highly reactive 1,2-dicarbonyl motif attached to an octyl chain.[1]
In drug development, it serves as a "privileged scaffold" precursor, primarily utilized for the
regiospecific synthesis of nitrogen-containing heterocycles (quinoxalines, triazines) and as a
substrate for enzymatic resolution studies. Its structure combines a hard electrophilic center
(the

-keto group) with a lipophilic tail, making it a unique candidate for membrane-permeable
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prodrug designs and lipid-anchored inhibitors.[1]

Nomenclature Note: "Caprate" historically refers to the C10 fatty acid (Decanoic acid).[2]
Therefore, Ethyl 2-oxocaprate is chemically Ethyl 2-oxodecanoate.[1][2] It should not be
confused with Ethyl 2-oxocaproate (C6, Ethyl 2-oxohexanoate).[1] This guide focuses on the
C10 (Decanoic) derivative.[2]

Chemical Identity & Structural Analysis[1][3]
Structural Composition

The molecule consists of three distinct functional domains, each conferring specific chemical
behaviors:

e The

-Keto Ester Core: A vicinal dicarbonyl system where the C2 ketone is activated by the
electron-withdrawing ester group at C1.[2]

e The Ethyl Moiety: Acts as a protecting group for the carboxylic acid and modulates solubility.

[2]
e The Octyl Chain (

): Allipophilic tail that influences Van der Waals interactions and enzyme binding pocket
affinity.[2]

Data Summary Table: Physicochemical Properties
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Property Value Structural Implication

Small molecule fragment

Molecular Weight 214.30 g/mol

range.[1][2]

) High lipophilicity; suitable for

LogP (Predicted) ~3.5-4.1 )

membrane permeation.[2]

Carbonyl oxygens (C1, C2
H-Bond Acceptors 3 Yoy ( )

and Ether oxygen.[2]

Aprotic; requires proton source
H-Bond Donors 0 L

for activation.[2]

High conformational flexibility
Rotatable Bonds 10 ) )

in the alkyl tail.[2]

The s-trans conformation of
Dipole Moment High the dicarbonyl is preferred to

minimize dipole repulsion.[2]

3D Conformational Logic

In solution, the 1,2-dicarbonyl system predominantly adopts an s-trans conformation to
minimize the repulsion between the lone pairs of the adjacent oxygen atoms. However, upon
binding to metal cations (e.g.,

) or within enzyme active sites, the molecule can adopt a chelated s-cis conformation,
significantly increasing the electrophilicity of the C2 ketone.

Functional Group Reactivity (Mechanistic Insight)

The synthetic utility of Ethyl 2-oxocaprate stems from the electronic disparity between the two
carbonyl carbons.

The "Alpha Effect" and Electrophilicity

The C2 ketone is significantly more electrophilic than a standard isolated ketone.[2] The
adjacent ester group (C1) exerts a strong inductive electron-withdrawing effect (-),
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destabilizing the C2 carbonyl and raising the energy of the LUMO.[1]

» Nucleophilic Attack: Nucleophiles (amines, hydrazines, Grignards) attack the C2 position
preferentially over the C1 ester carbonyl.

e Heterocycle Formation: This regioselectivity is exploited to form 6-membered rings
(quinoxalines) by condensing with 1,2-diamines.[1][2]

Visualization: Reactivity Pathways

The following diagram maps the core reactivity modes of the scaffold.

1,2-Diamines Condensation Quinoxaline Derivatives
(e.g., o-phenylenediamine) | Attack at C2 (-2 H20) (Bioactive Scaffold)

! Attack at C2 Ethyl 2-oxocaprate Cyclization _ o
Hydrazines |--=====-="=====-=-==-- (Electrophilic Core) - g 1,2,4-Triazin-5-ones
Hydride Transfer__ Asymmetric
_________ Reduction
Reducing Agents . Chiral u03b1-Hydroxy Esters
(NADH / Chiral Cats) (Enantiopure Building Block)

Click to download full resolution via product page

Figure 1: Reactivity map illustrating the divergence of Ethyl 2-oxocaprate into critical medicinal
chemistry scaffolds via C2-selective nucleophilic attack.

Synthesis & Production Protocol

While oxidative cleavage of alkenes is possible, the most robust laboratory-scale synthesis
involves the Grignard addition to diethyl oxalate. This method prevents over-addition and
ensures high yields of the

-keto ester.[2]

Experimental Protocol: Grighard Route

Objective: Synthesis of Ethyl 2-oxodecanoate from Octyl bromide.
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Reagents:

Octyl bromide (

)]

Magnesium turnings (Mg)[1]

Diethyl oxalate (Excess)[1][3]

THF (Anhydrous)[1]

(Saturated solution)[1]
Step-by-Step Methodology:
o Preparation of Grignard Reagent:

o In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.1 eq) with a crystal of
iodine.

o Add Octyl bromide (1.0 eq) in anhydrous THF dropwise.[2] Maintain a gentle reflux to
generate Octylmagnesium bromide (

)-[2]

o Critical Check: Ensure complete consumption of Mg to prevent Wurtz coupling side
products.[2]

e Nucleophilic Acylation (The Inverse Addition):
o Cool a separate flask containing Diethyl oxalate (2.0 eq) in THF to -78°C.

o Why Excess? Using excess oxalate and low temperature prevents the Grignard reagent
from attacking the product (which would form the

-hydroxy ester or tertiary alcohol).

o Cannulate the Grignard solution slowly into the cold Diethyl oxalate solution over 1 hour.
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* Quench and Hydrolysis:
o Allow the mixture to warm to 0°C.
o Quench with saturated

(aq).[2] This hydrolyzes the intermediate hemiacetal to the ketone.[2]

o Extract with Ethyl Acetate (
).[2] Wash organic layer with brine.[2]
e Purification:
o Dry over

and concentrate in vacuo.

o Distillation: Perform fractional vacuum distillation. The excess diethyl oxalate will distill off
first (lower BP), followed by the product Ethyl 2-oxodecanoate (High BP, typically >130°C
at reduced pressure).

Visualization: Synthesis Workflow
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Figure 2: Step-wise synthesis logic ensuring mono-addition of the alkyl chain to the oxalate

core.

Applications in Drug Discovery[4]
Heterocycle Synthesis (The Quinoxaline Route)

Quinoxalines are potent bioactive motifs found in antimicrobial and anticancer agents.[2] Ethyl
2-oxocaprate reacts with o-phenylenediamine to form 3-octylquinoxalin-2(1H)-one.[1]

e Mechanism: The primary amine attacks the C2 ketone (Schiff base formation), followed by

intramolecular cyclization of the second amine onto the C1 ester.
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 Significance: The octyl chain at the C3 position enhances the lipophilicity of the quinoxaline,
potentially improving blood-brain barrier (BBB) penetration.

Asymmetric Synthesis

The scaffold is a standard substrate for testing Ketoreductases (KREDS).[2]
e Enzymatic reduction of the C2 ketone yields chiral
-hydroxy esters (e.g., Ethyl (R)-2-hydroxydecanoate).[1]
e These chiral alcohols are precursors for pheromones and specific lipid mediators.[2]
References
e Reactivity of

-Keto Esters:

o Huseynova, P. (2026).[2] Application of aryl-hydrazones of
-ketoesters in the synthesis of heterocyclic compounds. ResearchGate.
e Synthesis Methodology (Grignard to Oxalate)

o Rambaud, M., et al. (1981). Synthesis of alpha-keto esters via Grignard reagents.
Synthesis.

o Organic Syntheses Procedure: Ethyl Ethoxalylpropionate (Analogous Claisen/Grignard
chemistry). [1]

o Physical Properties & Safety
o PubChem Compound Summary: Ethyl 2-oxohexanoate (C6 Homolog for comparison).[2]
o Fisher Scientific Safety D
-keto esters).[2]

o Heterocycle Applications

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-10-oxodecanoate
https://www.chemsynthesis.com/base/chemical-structure-14106.html
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-10-oxodecanoate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-10-oxodecanoate
https://www.chemsynthesis.com/base/chemical-structure-14106.html
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-10-oxodecanoate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-10-oxodecanoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1625618?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Vicinal ketoesters — key intermediates in the total synthesis of natural products.[2][4]
Beilstein Journal of Organic Chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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